molecular formula C14H18O4 B3022310 5-(5-Methoxy-2-methylphenyl)-3-methyl-5-oxovaleric acid CAS No. 951885-30-6

5-(5-Methoxy-2-methylphenyl)-3-methyl-5-oxovaleric acid

Cat. No.: B3022310
CAS No.: 951885-30-6
M. Wt: 250.29 g/mol
InChI Key: GRBHRQFAUXXPPV-UHFFFAOYSA-N
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Description

5-(5-Methoxy-2-methylphenyl)-3-methyl-5-oxovaleric acid (CAS: 951885-30-6) is a substituted oxovaleric acid derivative characterized by a phenyl ring with methoxy (-OCH₃) and methyl (-CH₃) groups at the 5- and 2-positions, respectively, and a 3-methyl-5-oxovaleric acid chain. This compound is primarily used in research contexts, particularly in synthetic chemistry and drug discovery, due to its structural resemblance to bioactive molecules .

Properties

IUPAC Name

5-(5-methoxy-2-methylphenyl)-3-methyl-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-9(7-14(16)17)6-13(15)12-8-11(18-3)5-4-10(12)2/h4-5,8-9H,6-7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBHRQFAUXXPPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC)C(=O)CC(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Methoxy-2-methylphenyl)-3-methyl-5-oxovaleric acid typically involves multi-step organic reactions. One common synthetic route starts with the methylation of 5-methoxy-2-methylphenol to form 5-methoxy-2-methylphenyl methyl ether. This intermediate is then subjected to Friedel-Crafts acylation using an appropriate acyl chloride to introduce the valeric acid moiety. The reaction conditions often involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane (CH2Cl2).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(5-Methoxy-2-methylphenyl)-3-methyl-5-oxovaleric acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the valeric acid moiety can be reduced to form an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of 5-(5-Hydroxy-2-methylphenyl)-3-methyl-5-oxovaleric acid.

    Reduction: Formation of 5-(5-Methoxy-2-methylphenyl)-3-methyl-5-hydroxyvaleric acid.

    Substitution: Formation of 5-(5-Nitro-2-methylphenyl)-3-methyl-5-oxovaleric acid or 5-(5-Bromo-2-methylphenyl)-3-methyl-5-oxovaleric acid.

Scientific Research Applications

5-(5-Methoxy-2-methylphenyl)-3-methyl-5-oxovaleric acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(5-Methoxy-2-methylphenyl)-3-methyl-5-oxovaleric acid involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups on the phenyl ring can interact with enzymes and receptors, modulating their activity. The valeric acid moiety can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Structural Analogs with Substituted Phenyl Rings

The phenyl ring substituents significantly influence physicochemical properties and biological activity. Key analogs include:

Compound Name Substituents on Phenyl Ring Molecular Weight XLogP3 Key Features Reference CAS/ID
Target Compound 5-OCH₃, 2-CH₃ 264.3* ~2.0† Research focus; discontinued product 951885-30-6
5-(3,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid 3,4-(OCH₃)₂ 294.3 1.8 Enhanced hydrophilicity 891655-10-0
5-(3-Fluorophenyl)-3-methyl-5-oxovaleric acid 3-F 254.2 2.3 Increased electronegativity 1018340-80-1
5-(5-Fluoro-2-methoxyphenyl)-3-methyl-5-oxovaleric acid 5-F, 2-OCH₃ 282.3 2.5 Dual functional groups Listed in

*Estimated based on molecular formula (C₁₅H₂₀O₄).
†Predicted based on structural similarity to analogs.

  • Substituent Effects: Methoxy Groups: The 5-methoxy group in the target compound may enhance solubility compared to non-polar analogs but reduces lipophilicity compared to halogenated derivatives (e.g., 3-fluorophenyl analog) .

Heterocyclic Analogs

Replacement of the phenyl ring with heterocycles alters electronic properties and bioavailability:

Compound Name Heterocycle Molecular Weight XLogP3 Key Features Reference CAS
5-(3-Bromo-2-thienyl)-3-methyl-5-oxovaleric acid Thienyl 291.16 2.5 Higher lipophilicity; bromine enhances reactivity 951894-04-5
  • Thienyl vs. Phenyl : The thienyl analog exhibits a higher molecular weight and logP due to bromine’s polarizability, making it more suited for hydrophobic binding environments .

Ester Derivatives

Esterification of the carboxylic acid group improves membrane permeability:

Compound Name Ester Group Molecular Weight Key Features Reference CAS
Ethyl 4-(4-chlorophenyl)-4-oxobutyrate Ethyl 254.7 Enhanced bioavailability Listed in
Ethyl 5-(4-methylphenyl)-5-oxovalerate Ethyl 264.3 Improved metabolic stability Listed in
  • Esterification Impact : Ethyl esters are common prodrug forms, increasing oral absorption compared to carboxylic acids .

Biological Activity

5-(5-Methoxy-2-methylphenyl)-3-methyl-5-oxovaleric acid is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups that contribute to its distinct chemical reactivity and biological activity. The presence of a methoxy group, methyl groups, and a valeric acid moiety enhances its solubility and stability, influencing interactions with biological targets.

Biological Activities

1. Antimicrobial Properties
Research indicates that 5-(5-Methoxy-2-methylphenyl)-3-methyl-5-oxovaleric acid exhibits notable antimicrobial activity. It has been studied against various bacterial strains, showing effectiveness in inhibiting growth at low concentrations. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

2. Anti-inflammatory Effects
The compound has demonstrated potential anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Studies have shown that it can modulate the expression of pro-inflammatory cytokines, which are crucial in the inflammatory response. This modulation occurs through the inhibition of specific signaling pathways involved in inflammation.

3. Analgesic Activity
In preclinical models, this compound has shown promise as an analgesic agent. Its action may be related to its ability to interact with pain receptors and modulate pain signaling pathways, providing relief in various pain models.

The biological activity of 5-(5-Methoxy-2-methylphenyl)-3-methyl-5-oxovaleric acid can be attributed to several mechanisms:

  • Enzyme Interaction : The compound interacts with enzymes involved in metabolic pathways, potentially inhibiting their activity.
  • Receptor Modulation : It may bind to specific receptors on cell surfaces, altering cellular responses to stimuli.
  • Signaling Pathway Regulation : The compound can influence signaling pathways related to inflammation and pain, thereby modulating physiological responses.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryModulation of cytokine expression
AnalgesicPain relief in preclinical models

Case Studies

  • Antimicrobial Efficacy Study
    A study evaluated the antimicrobial efficacy of 5-(5-Methoxy-2-methylphenyl)-3-methyl-5-oxovaleric acid against Staphylococcus aureus and Escherichia coli. Results indicated significant growth inhibition at concentrations as low as 50 µg/mL, suggesting potential for development into an antimicrobial agent.
  • Inflammation Model Study
    In a murine model of induced inflammation, administration of the compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. This indicates its potential utility in managing inflammatory conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(5-Methoxy-2-methylphenyl)-3-methyl-5-oxovaleric acid
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5-(5-Methoxy-2-methylphenyl)-3-methyl-5-oxovaleric acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.